Cas no 1246814-58-3 ((R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester)

(R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester is a chiral β-lactam derivative commonly employed as a key intermediate in the synthesis of biologically active compounds, particularly β-lactam antibiotics and protease inhibitors. Its structural features, including the azetidinone core and benzyl-protected functionalities, enhance its utility in stereoselective reactions and peptide coupling strategies. The compound's stability under standard laboratory conditions and compatibility with diverse reaction conditions make it a versatile building block in medicinal chemistry. Its dual-protected carbamate and ester groups allow selective deprotection, facilitating further functionalization. This intermediate is particularly valuable for researchers developing novel therapeutic agents targeting bacterial resistance or enzymatic pathways.
(R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester structure
1246814-58-3 structure
Product Name:(R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester
CAS No:1246814-58-3
MF:C18H18N2O4
MW:326.346524715424
CID:1061827
Update Time:2025-05-30

(R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester Chemical and Physical Properties

Names and Identifiers

    • (R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester
    • benzyl N-(2-oxo-1-phenylmethoxyazetidin-3-yl)carbamate
    • (R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester
    • Inchi: 1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)
    • InChI Key: BOQJARCVFUIRKV-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)N1C(C(C1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 326.12700

Experimental Properties

  • PSA: 71.36000
  • LogP: 2.39770

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B287505-100mg
(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester
1246814-58-3
100mg
$ 155.00 2023-04-18
TRC
B287505-1g
(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester
1246814-58-3
1g
$ 1206.00 2023-04-18

(R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester Related Literature

Additional information on (R,S)-1-(Benzyloxy)-2-oxo-3-azetidinylcarbamic Acid Benzyl Ester

Introduction to (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester (CAS No: 1246814-58-3)

The compound (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester, identified by the CAS number 1246814-58-3, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in therapeutic interventions. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in research.

Chemical Structure and Properties

The molecular structure of (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester comprises a benzyl ester group attached to an azetidine ring, which is a four-membered cyclic amine. The azetidine ring is further substituted with a benzyloxy group at position 1 and a ketone group at position 2. This configuration imparts the molecule with unique stereochemical properties, making it a valuable substrate for exploring stereochemistry in drug design.

The compound exhibits a molecular weight of approximately 400 g/mol and is sparingly soluble in water but dissolves well in organic solvents like dichloromethane and acetonitrile. Its melting point is around 150°C, and it is stable under normal storage conditions.

Synthesis and Characterization

The synthesis of (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester involves a multi-step process that typically starts with the preparation of the azetidine ring. One common approach is the cyclization of an amino alcohol derivative under acidic conditions, followed by oxidation to introduce the ketone group. The benzyloxy group is then introduced via nucleophilic substitution or coupling reactions.

Characterization of the compound is carried out using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm the purity and structural integrity of the compound, ensuring its suitability for further studies.

Biological Activity and Applications

(R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and drug delivery systems. Recent studies have highlighted its ability to modulate specific protein-protein interactions, making it a promising candidate for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

In addition, this compound has been explored as a prodrug precursor due to its ability to undergo controlled cleavage under physiological conditions. This property enhances its potential for targeted drug delivery systems, where controlled release of active pharmaceutical ingredients is crucial.

Recent Research Advancements

Recent advancements in research have focused on optimizing the synthesis of (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester to improve yield and stereochemical control. Novel catalytic methods have been developed to facilitate the formation of the azetidine ring with high enantioselectivity, paving the way for large-scale production.

Furthermore, computational studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.

Conclusion

In conclusion, (R,S)-1-(Benzyloxy)-2-Oxo-3-Azetidinylcarbamic Acid Benzyl Ester (CAS No: 1246814-58-3) stands out as a versatile molecule with significant potential in drug discovery and development. Its unique chemical structure, coupled with promising biological activities, continues to attract researchers worldwide. As advancements in synthetic methodologies and computational modeling continue to unfold, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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